molecular formula C48H54N4O9S B14594996 1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester CAS No. 60033-54-7

1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester

Cat. No.: B14594996
CAS No.: 60033-54-7
M. Wt: 863.0 g/mol
InChI Key: BRUWQWPJMQFIFT-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester is a complex organic compound. It is a derivative of benzenedicarboxylic acid, specifically isophthalic acid, which is known for its applications in the production of polyesters and resins .

Preparation Methods

The synthesis of 1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester involves multiple steps. The starting material is typically isophthalic acid, which undergoes esterification to form dimethyl isophthalate . This intermediate is then subjected to further reactions involving sulfonation, azo coupling, and amidation to introduce the various functional groups present in the final compound .

Chemical Reactions Analysis

1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the azo group, potentially converting it to an amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester involves its interaction with various molecular targets. The compound’s functional groups allow it to bind to specific proteins and enzymes, potentially inhibiting or modifying their activity. The azo group can undergo reduction to form amines, which can further interact with biological molecules .

Comparison with Similar Compounds

Similar compounds to 1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester include:

The uniqueness of this compound lies in its complex structure, which provides a wide range of functional groups for diverse chemical reactions and applications .

Properties

CAS No.

60033-54-7

Molecular Formula

C48H54N4O9S

Molecular Weight

863.0 g/mol

IUPAC Name

dimethyl 5-[[4-[[3-[(5-dodecanoyl-2-methylphenyl)carbamoyl]-4-hydroxynaphthalen-1-yl]diazenyl]phenyl]sulfonyl-ethylamino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C48H54N4O9S/c1-6-8-9-10-11-12-13-14-15-20-44(53)33-22-21-32(3)42(30-33)49-46(55)41-31-43(39-18-16-17-19-40(39)45(41)54)51-50-36-23-25-38(26-24-36)62(58,59)52(7-2)37-28-34(47(56)60-4)27-35(29-37)48(57)61-5/h16-19,21-31,54H,6-15,20H2,1-5H3,(H,49,55)

InChI Key

BRUWQWPJMQFIFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC(=C(C=C1)C)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=C(C=C4)S(=O)(=O)N(CC)C5=CC(=CC(=C5)C(=O)OC)C(=O)OC)O

Origin of Product

United States

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